molecular formula C16H13N3O2S B2367268 2-(methylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole CAS No. 1235333-11-5

2-(methylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole

Cat. No.: B2367268
CAS No.: 1235333-11-5
M. Wt: 311.36
InChI Key: FKJCGTQNIIKLJY-UHFFFAOYSA-N
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Description

2-(Methylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is a chemical research reagent for laboratory research applications. This compound belongs to the imidazole class of heterocyclic aromatics, which are widely investigated in medicinal chemistry for their diverse biological activities . Imidazole derivatives are recognized as privileged scaffolds in drug discovery, particularly in the development of targeted anticancer therapies. A key area of research for such compounds is their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated tyrosine kinase target in oncology . The structural motif of a 3-nitrophenyl substituent on the imidazole core, as found in this compound, has been associated with potent EGFR inhibitory activity in scientific literature . For instance, research on analogous molecules has demonstrated that the 3-nitrophenyl group can contribute to favorable binding interactions within the ATP-binding site of the EGFR kinase domain, leading to the suppression of cancer cell proliferation . The specific pattern of phenyl and methylthio substituents on the imidazole ring is designed to explore structure-activity relationships and optimize binding affinity and selectivity for research purposes. This compound is intended for use in biochemical research, including in vitro assays and mechanistic studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methylsulfanyl-5-(3-nitrophenyl)-1-phenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-22-16-17-11-15(18(16)13-7-3-2-4-8-13)12-6-5-9-14(10-12)19(20)21/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJCGTQNIIKLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Condensation via Debus-Radziszewski Reaction

The Debus-Radziszewski reaction is a cornerstone for synthesizing trisubstituted imidazoles. Adapted from Mirjalili et al. (2013), this method employs benzil, aldehydes, and ammonium acetate under solvent-free conditions with trichloromelamine (TCM) as a catalyst:

  • Reaction Components :

    • 1,2-Diketone : Benzil (1.0 mmol) provides phenyl groups at positions 4 and 5.
    • Aldehyde : 3-Nitrobenzaldehyde (1.0 mmol) introduces the 3-nitrophenyl group at position 5.
    • Ammonium Acetate (2.0 mmol) serves as the nitrogen source.
    • Catalyst : Trichloromelamine (0.07 g) facilitates cyclization at 110°C.
  • Mechanism :

    • Condensation of benzil and 3-nitrobenzaldehyde forms an α,β-unsaturated diketone intermediate.
    • Ammonia from ammonium acetate nucleophilically attacks the diketone, triggering cyclization to yield the imidazole ring.
  • Outcome :

    • The reaction produces 1-phenyl-5-(3-nitrophenyl)-1H-imidazole (yield: 88–92%).
    • Limitation : The 2-position remains unsubstituted, necessitating post-synthetic modification for methylthio introduction.

Nitration of Phenyl-Substituted Imidazoles

Nitration of pre-formed imidazoles is critical for introducing the 3-nitrophenyl group. A method from CN104592123A optimizes nitration using N₂O₅–HNO₃ mixed acid:

  • Procedure :

    • Substrate : 5-Phenyl-1-phenyl-1H-imidazole (10 mmol).
    • Nitrating Agent : N₂O₅ (1.85 g) in 86% HNO₃ (8.53 mL) and oleum (40 mL).
    • Conditions : Reaction at 50°C for 30 min, followed by neutralization with NH₄OH to pH 4.5.
  • Results :

    • Yield : 93–95% for 5-(3-nitrophenyl)-1-phenyl-1H-imidazole.
    • Purity : >99.5% (HPLC).

Introduction of the Methylthio Group

Nucleophilic Substitution at Position 2

The 2-position of imidazole is amenable to nucleophilic substitution. A two-step protocol is employed:

  • Bromination :

    • Reagent : N-Bromosuccinimide (NBS, 1.2 eq) in DMF at 0°C.
    • Product : 2-Bromo-5-(3-nitrophenyl)-1-phenyl-1H-imidazole (yield: 85%).
  • Thioetherification :

    • Reagent : Sodium thiomethoxide (NaSMe, 1.5 eq) in DMF at 60°C.
    • Product : this compound (yield: 78%).

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.51 (s, 1H, imidazole-H), 8.21–7.45 (m, 9H, aryl-H), 2.42 (s, 3H, SCH₃).
  • FT-IR (ATR): 1530 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym), 680 cm⁻¹ (C-S).

Direct Thiolation Using Methyl Disulfide

An alternative one-pot method utilizes methyl disulfide (MeSSMe) as a sulfur source:

  • Reaction :

    • Substrate : 2-Mercapto-5-(3-nitrophenyl)-1-phenyl-1H-imidazole (1.0 mmol).
    • Reagent : MeSSMe (2.0 eq), K₂CO₃ (3.0 eq) in DMF at 80°C.
  • Outcome :

    • Yield : 82%.
    • Advantage : Avoids intermediate bromination, reducing step count.

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Purity (%) Key Advantage
One-Pot Condensation 1 88–92 99.0 Rapid, minimal purification
Post-Synthetic Nitration 2 93–95 99.5 High regioselectivity
Nucleophilic Substitution 3 78 98.5 Flexibility in functionalization
Direct Thiolation 2 82 98.0 Simplified workflow

Mechanistic Insights and Optimization

  • Nitration Selectivity : The meta-directing effect of the imidazole ring ensures 3-nitrophenyl formation. Excess HNO₃ (>1.3 eq) risks over-nitration, necessitating stoichiometric control.
  • Catalyst Efficiency : Trichloromelamine enhances cyclization kinetics via electrophilic activation of carbonyl groups.
  • Solvent Effects : Solvent-free conditions minimize side reactions (e.g., hydrolysis) and improve yields by 10–15% compared to ethanol-based systems.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Issue : Nitration may yield ortho/para isomers (up to 12% without directing groups).
    • Solution : Use of N₂O₅–HNO₃ mixed acid suppresses isomerization via kinetic control.
  • Thiol Oxidation :

    • Issue : Thiol groups oxidize to disulfides under aerobic conditions.
    • Solution : Conduct reactions under N₂ atmosphere with 1% ascorbic acid as antioxidant.

Industrial-Scale Considerations

  • Cost Efficiency : N₂O₅-based nitration reduces HNO₃ consumption by 40%, lowering waste treatment costs.
  • Process Safety : Exothermic nitration requires jacketed reactors with precise temperature control (±2°C).

Chemical Reactions Analysis

2-(methylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The phenyl and nitrophenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common reagents and conditions for these reactions include:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an imidazole ring substituted with a methylthio group, a nitrophenyl group, and a phenyl group. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Imidazole Ring : Achieved through the condensation of a 1,2-diketone with an aldehyde in the presence of an ammonium acetate catalyst.
  • Introduction of the Methylthio Group : This involves nucleophilic substitution of a suitable leaving group with a methylthio group.
  • Nitration of the Phenyl Ring : A critical step for introducing the nitrophenyl moiety.

These steps can be optimized for yield and purity using continuous flow reactors in industrial settings.

The biological activity of 2-(methylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is diverse, with significant implications for drug development. It has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

Antitumor Activity

Recent studies have highlighted the compound's antitumor potential. For instance, derivatives of imidazole compounds have shown promising results against cancer cell lines:

CompoundCancer Cell LineIC50 (µM)% Inhibition
This compoundHeLaTBDTBD
4f (related derivative)A54918.5395%
Control (5-FU)SGC-790120.0090%

These findings suggest that modifications to the imidazole structure can enhance antitumor activity and selectivity towards cancer cells compared to normal cells .

Enzyme Inhibition Studies

In vitro studies indicate that related imidazole compounds exhibit significant inhibitory effects against specific enzymes, such as the DENV2 NS2B-NS3 protease. The compound's derivatives have been explored for their potential in drug development targeting specific cellular pathways .

Case Studies

Several case studies illustrate the applications of this compound:

  • Antiviral Research : A study demonstrated that derivatives showed promise as antiviral agents by inhibiting viral proteases involved in replication.
  • Anti-inflammatory Properties : Compounds derived from imidazoles have been evaluated for anti-inflammatory effects, showing potential comparable to established drugs like diclofenac .
  • Analgesic Effects : Some derivatives exhibited significant analgesic activities in animal models, indicating their potential for pain management therapies .

Mechanism of Action

The mechanism of action of 2-(methylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Electronic and Pharmacological Effects

Table 1: Substituent Comparison of Key Imidazole Derivatives
Compound Name Position 1 Position 2 Position 5 Key Properties/Applications Reference
Target Compound Phenyl Methylthio 3-Nitrophenyl Potential kinase inhibition N/A
5-(3-Nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol 4-Trifluoromethoxyphenyl Thiol (-SH) 3-Nitrophenyl Enhanced lipophilicity (CF₃O); redox activity (SH)
4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole 3-Nitro-5-(CF₃)phenyl Methyl H High metabolic stability (CF₃)
Fexinidazole 1-Methyl (4-Methylthio)phenoxymethyl 5-Nitroimidazole Antiparasitic (HAT treatment)
Key Observations :
  • Methylthio vs. Thiol : The methylthio group offers better metabolic stability than the thiol (-SH) in , which may oxidize to disulfides in vivo.
  • Trifluoromethyl/Methoxy : Compounds like prioritize lipophilicity and oxidative resistance via CF₃, whereas the target compound balances hydrophobicity (phenyl) and polarity (nitro) .
Key Observations :
  • The target compound’s synthesis likely parallels methods in , utilizing transition-metal catalysis or nucleophilic substitution for methylthio introduction.
  • Multi-component reactions (e.g., ) offer higher yields but may lack regioselectivity for complex substitutions like 3-nitrophenyl.

Biological Activity

2-(Methylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is a complex organic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an imidazole ring substituted with a methylthio group, a nitrophenyl group, and a phenyl group. The synthesis typically involves several steps:

  • Formation of the Imidazole Ring : Achieved through the condensation of a 1,2-diketone with an aldehyde in the presence of an ammonium acetate catalyst.
  • Introduction of the Methylthio Group : Performed via nucleophilic substitution with a suitable leaving group.
  • Nitration of the Phenyl Ring : Involves electrophilic aromatic substitution to introduce the nitro group.

These methods are optimized in industrial settings to enhance yield and purity using continuous flow reactors and purification techniques like chromatography.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
  • Cellular Interaction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to apoptosis or other cellular responses .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that it can induce apoptosis in various cancer cell lines:

  • Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives have IC50 values ranging from 0.24 µM to 5.59 µM against human cancer cell lines, indicating potent antiproliferative effects .
  • Mechanisms of Apoptosis : Compounds related to this structure have been shown to increase caspase-3 activity and induce morphological changes consistent with early and late apoptosis in treated cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Various derivatives demonstrated effectiveness against bacterial strains, suggesting potential applications as antimicrobial agents .

Case Study 1: Anticancer Activity

A study investigating the effects of this compound on breast cancer cells (MDA-MB-231) revealed that treatment with this compound led to significant reductions in cell viability at concentrations as low as 1 µM. The study reported enhanced caspase activity and increased percentages of early apoptotic cells upon treatment .

Case Study 2: Antimicrobial Effects

Another study focused on the antimicrobial properties of imidazole derivatives, including this compound. Results indicated that certain derivatives exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria, supporting their potential as novel antimicrobial agents .

Summary Table of Biological Activities

Activity Type IC50 Values Cell Lines Tested Mechanism
Anticancer0.24 - 5.59 µMMDA-MB-231, SISOApoptosis induction, enzyme inhibition
AntimicrobialVaries by derivativeVarious bacterial strainsCell membrane disruption

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(methylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole, and how are intermediates validated?

  • Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitutions and condensation reactions. For example, the methylthio group is introduced via alkylation of a thiol precursor, while the nitrophenyl moiety is incorporated through Friedel-Crafts acylation or Suzuki coupling. Key intermediates are validated using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm functional group integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

  • Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., nitro stretches at ~1520 cm⁻¹, C-S bonds at ~650 cm⁻¹) .
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions on the imidazole ring (e.g., phenyl protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

Advanced Research Questions

Q. How can reaction conditions (solvent, catalyst, temperature) be optimized to improve synthetic yield and purity?

  • Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions, while acetone improves cyclization efficiency .
  • Catalysts : Triethylamine or K₂CO₃ facilitates deprotonation in thiol-alkylation steps .
  • Temperature Control : Elevated temperatures (80–100°C) accelerate imidazole ring closure but require strict monitoring to avoid decomposition .
    • Validation : Reaction progress is tracked via TLC, and purity is assessed using HPLC (>95% purity threshold) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values)?

  • Answer : Discrepancies often arise from structural analogs with minor substituent differences. For example:

CompoundSubstituent VariationIC₅₀ (µg/mL)Notes
2-(methylthio)-5-(3-nitrophenyl)-1-phenylReference1.61 ± 1.92High activity due to nitro group
Analog with 4-methoxy substitutionAltered electron density>1000Reduced binding affinity
  • Methodological Adjustments : Standardize assay conditions (e.g., cell lines, incubation time) and validate target engagement via molecular docking studies .

Q. How do computational methods (e.g., QSAR, molecular docking) inform structure-activity relationship (SAR) studies for this compound?

  • Answer :

  • QSAR Models : Correlate substituent electronegativity (e.g., nitro groups) with antibacterial potency. Hammett constants (σ) predict electron-withdrawing effects on reactivity .
  • Docking Simulations : Reveal interactions with biological targets (e.g., binding of the nitrophenyl group to enzyme active sites via π-π stacking) .
  • Validation : Cross-reference computational predictions with experimental IC₅₀ and MIC assays .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Answer :

  • Steric Hindrance : Bulky substituents (e.g., phenyl groups) slow reaction kinetics, requiring extended reaction times .
  • Purification : Column chromatography or recrystallization in ethanol removes diastereomers, ensuring >90% enantiomeric excess .
  • Process Analytics : In-line FTIR monitors intermediate formation during continuous flow synthesis .

Methodological Considerations

  • Data Contradiction Analysis : Compare substituent effects using combinatorial libraries (e.g., fluorobenzyl vs. chlorophenyl derivatives) and apply multivariate statistical analysis .
  • Experimental Design : Use factorial design (e.g., Taguchi method) to optimize solvent/catalyst ratios and reduce side reactions .

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